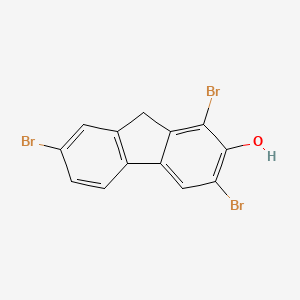
1,3,7-Tribromo-9h-fluoren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Tribromo-9h-fluoren-2-ol is a brominated derivative of fluorenol, a compound known for its unique structural properties. This compound features three bromine atoms attached to the fluorene backbone, specifically at the 1, 3, and 7 positions, with a hydroxyl group at the 2 position. The presence of bromine atoms significantly alters the chemical and physical properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tribromo-9h-fluoren-2-ol typically involves the bromination of fluorenol. One common method includes the use of bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. For instance, the reaction can be carried out in a solvent like chloroform or carbon tetrachloride, with the addition of bromine at controlled temperatures to achieve the tribrominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Tribromo-9h-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.
Major Products
The major products formed from these reactions include various derivatives of fluorenol, such as fluorenone, dibromo-fluorenol, and substituted fluorenes .
Scientific Research Applications
1,3,7-Tribromo-9h-fluoren-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as dielectric materials for electronics.
Mechanism of Action
The mechanism of action of 1,3,7-tribromo-9h-fluoren-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tribromo-9h-fluoren-2-ol
- 1,3,7-Tribromo-9h-fluoren-4-ol
- 2,7-Dibromo-9h-fluoren-9-one
Uniqueness
1,3,7-Tribromo-9h-fluoren-2-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Properties
CAS No. |
54961-25-0 |
|---|---|
Molecular Formula |
C13H7Br3O |
Molecular Weight |
418.91 g/mol |
IUPAC Name |
1,3,7-tribromo-9H-fluoren-2-ol |
InChI |
InChI=1S/C13H7Br3O/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5,17H,4H2 |
InChI Key |
NGFCTYXDLFKELS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)

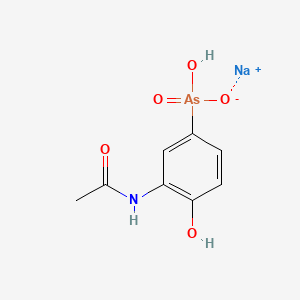
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
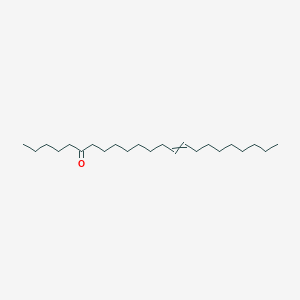
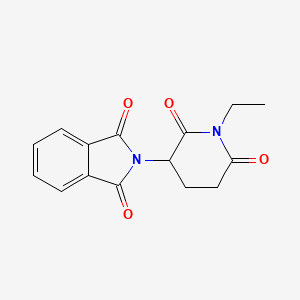
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
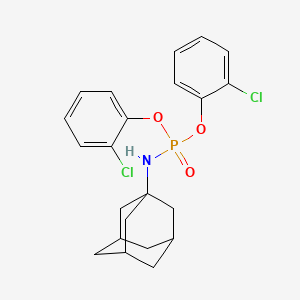

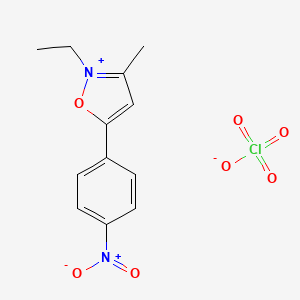
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
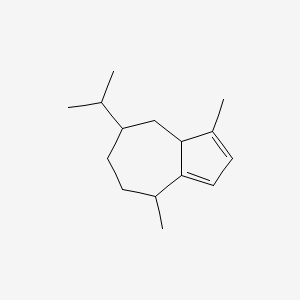
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
